molecular formula C19H17F3N2O3S B605094 Abeprazan CAS No. 1902954-60-2

Abeprazan

Cat. No.: B605094
CAS No.: 1902954-60-2
M. Wt: 410.4 g/mol
InChI Key: OUNXGNDVWVPCOL-UHFFFAOYSA-N
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Description

Abeprazan, also known as DWP14012 or Fexuprazan, is a potassium-competitive acid blocker. It is developed as a potential alternative to proton pump inhibitors for the treatment of acid-related diseases. This compound inhibits the H+, K±ATPase enzyme by reversible potassium-competitive ionic binding without requiring acid activation .

Scientific Research Applications

Abeprazan has several scientific research applications, including:

Safety and Hazards

When handling Abeprazan, ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing . In case of inhalation, move the victim into fresh air .

Biochemical Analysis

Biochemical Properties

Fexuprazan inhibits acid generation and secretion in a competitive and reversible manner . It interacts with the proton pump in the stomach, blocking the action of potassium . This interaction results in the suppression of gastric acid, which is crucial in the treatment of GERD .

Cellular Effects

Fexuprazan has a significant impact on various types of cells, particularly the parietal cells in the stomach. By inhibiting the proton pump, Fexuprazan reduces the production of gastric acid, thereby alleviating the symptoms of GERD . It influences cell function by altering the cell signaling pathways involved in acid production .

Molecular Mechanism

The molecular mechanism of Fexuprazan involves its binding to the proton pump in a competitive manner . This binding inhibits the pump, preventing the exchange of hydrogen ions with potassium ions, which is a crucial step in the production of gastric acid . This results in a decrease in gastric acid secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, Fexuprazan has shown to provide rapid, robust, and durable acid suppression . The effects of Fexuprazan are observed quickly after administration and are sustained over time . The drug’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

Fexuprazan, like other P-CABs, has significantly different pharmacodynamic and pharmacokinetic properties than proton pump inhibitors (PPIs) with potential advantages including rapid, robust, and durable acid suppression, lack of CYP2C19 metabolism .

Transport and Distribution

The transport and distribution of Fexuprazan within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for Fexuprazan have not been identified, the drug is known to be distributed throughout the body after oral administration .

Subcellular Localization

The subcellular localization of Fexuprazan is not explicitly known. Given its mechanism of action, it is likely that Fexuprazan localizes to the parietal cells in the stomach where the proton pump is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abeprazan involves several steps, starting from 2,4-difluorobenzylamine as a raw material. The process includes condensation reaction, benzyl protection, cyclization under alkaline conditions, methylation, and deprotection to obtain the target product . The reaction conditions are generally mild, and the process is designed to improve yield and reduce production costs.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process ensures high purity and consistency of the final product, adhering to stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Abeprazan undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

    Vonoprazan: Another potassium-competitive acid blocker with a similar mechanism of action.

    Proton Pump Inhibitors (PPIs): Such as omeprazole and esomeprazole, which require an acidic environment for activation.

Uniqueness

Abeprazan is unique in its ability to inhibit acid secretion without requiring acid activation, making it more effective in certain conditions compared to traditional proton pump inhibitors. Its rapid onset of action and reversible binding also contribute to its distinct pharmacological profile .

Properties

IUPAC Name

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22/h3-9,11,23H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXGNDVWVPCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1902954-60-2
Record name Abeprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902954602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abeprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FEXUPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE52S2C1QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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